molecular formula C23H25NO5S B2551757 (E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1428382-32-4

(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2551757
CAS No.: 1428382-32-4
M. Wt: 427.52
InChI Key: PFKVDNXXCOBMLE-VOTSOKGWSA-N
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Description

(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative designed for advanced anticancer research. Its core structure is based on the 3,4,5-trimethoxyphenyl group, a well-known pharmacophore in potent antimitotic agents like combretastatin A-4, which binds to the colchicine site on β-tubulin . Compounds sharing this structural motif are established as effective inhibitors of tubulin polymerization, a key mechanism for halting cell division in proliferating cancer cells . By disrupting microtubule assembly, these compounds can induce cell cycle arrest at the G2/M phase, leading to the initiation of apoptosis (programmed cell death) in malignant cells . The strategic incorporation of the furan and thiophene heterocyclic rings is intended to enhance binding interactions with the tubulin target, potentially improving potency and selectivity . This makes the compound a valuable small molecule for investigating novel chemotherapeutic strategies, particularly for studying drug-resistant cancers, as related arylthioindole analogs have demonstrated efficacy against multi-drug-resistant cell lines . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-26-20-13-17(14-21(27-2)23(20)28-3)6-7-22(25)24(15-18-9-11-29-16-18)10-8-19-5-4-12-30-19/h4-7,9,11-14,16H,8,10,15H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVDNXXCOBMLE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 366.4 g/mol.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_{2}O4_{4}
Molecular Weight366.4 g/mol
CAS Number1448043-37-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives containing furan and thiophene moieties showed enhanced activity against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

Key Findings:

  • Cell Lines Tested: The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action: It induces mitotic arrest and apoptosis by triggering caspase-3 expression, similar to established chemotherapeutics like vinblastine and combretastatin A-4 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of the compound. For instance:

  • Furan and Thiophene Substituents: The presence of these heterocycles enhances the interaction with tubulin, leading to improved anticancer efficacy.
  • Aromatic Rings: The introduction of methoxy groups on the phenyl ring increases lipophilicity and cellular uptake, enhancing cytotoxic effects against tumor cells .

Case Studies

  • Inhibition of Tubulin Polymerization:
    • A study reported that compounds with similar structures inhibited tubulin polymerization by 75–92%, demonstrating their potential as effective antitumor agents .
  • Cytotoxicity Evaluation:
    • In vitro evaluations revealed IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, compounds with furan and thiophene derivatives exhibited IC50 values ranging from 1.65 μM to 10 μM against different cell lines .

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Key Substituents Synthesis Method Key Properties/Activities References
(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Target) Furan-3-ylmethyl, thiophen-2-ylethyl, 3,4,5-trimethoxyphenyl Not explicitly described in evidence Hypothesized anticancer activity; potential corrosion inhibition due to methoxy groups
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Indazole-3-ylethyl, 3,4,5-trimethoxyphenyl Reflux with amines; LCMS/NMR characterization Anticancer activity (EP2 antagonism); >97% purity
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Thiophen-2-yl, nitro group, propylamine Oxazolone intermediate + n-propylamine Structural analog with electron-withdrawing nitro group
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) Indole-1-ylethyl, 3,5-dimethoxyphenyl EDC/HOBt coupling; NMR-documented shifts Modified methoxy configuration; potential receptor binding variations
(E)-3-(3,4,5-trimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide Phthalimide, 3,4,5-trimethoxyphenyl Acyl-hydrazide intermediates Moderate antifungal activity; methoxy groups critical for efficacy
(E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide (1f) 4-Chlorophenyl, 3-hydroxyphenyl N-Phenyl cinnamamide synthesis Induces glutathione synthesis via Nrf2 activation; antioxidant properties

Key Observations:

Substituent Impact on Bioactivity :

  • The 3,4,5-trimethoxyphenyl group is a common feature in anticancer and antifungal compounds (e.g., combretastatin analogs) . Its electron-donating methoxy groups enhance binding to tubulin or fungal enzyme targets.
  • Thiophene and furan substituents improve solubility and enable π-π stacking or sulfur-based interactions, as seen in EP2 antagonists and corrosion inhibitors .

Synthetic Strategies: Amine reflux (e.g., isopropylamine in ethanol) and oxazolone intermediates are standard for acrylamide synthesis . Catalysts like EDC/HOBt are employed for coupling heterocyclic amines to acryloyl chlorides .

Functional Performance: Antifungal activity correlates with methoxy group count, as seen in phthalimide derivatives . Corrosion inhibition efficiency, observed in ACR-2 (trimethoxyphenyl derivative), suggests the target compound may protect metals via physisorption/chemisorption .

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